molecular formula C11H19NO2 B12118108 Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate

Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B12118108
M. Wt: 197.27 g/mol
InChI Key: PRGZTVNLRWOTMW-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate is a chemical compound with the molecular formula C11H19NO2. It is known for its unique spirocyclic structure, which consists of a nitrogen-containing ring fused to a cyclopentane ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of cyclopentane derivatives and nitrogen-containing reagents to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride: Similar in structure but with different functional groups.

    Methyl 5-azaspiro[2.5]octane-1-carboxylate: Another spirocyclic compound with a methyl group instead of an ethyl group.

Uniqueness

Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of an ethyl ester group.

Biological Activity

Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure, which is believed to confer specific biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a spirocyclic framework that integrates an azaspiro ring with an ethyl carboxylate functional group. This structural uniqueness is thought to influence its interaction with biological targets.

Property Details
Molecular Formula C₁₃H₁₉N₁O₂
Molecular Weight 221.30 g/mol
Structural Features Spirocyclic structure with an ethyl ester group

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The exact mechanism by which it exerts these effects involves interaction with bacterial enzymes or receptors, leading to disruption of essential metabolic pathways.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it is believed to interact with proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins.

The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses suggest that:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It might modulate receptor activity, affecting downstream signaling pathways related to cell growth and apoptosis.
  • Structural Compatibility : Its spirocyclic structure allows it to fit into unique binding sites on target proteins, enhancing its efficacy.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a new antimicrobial agent.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Case Study 2: Anticancer Activity

In a separate study focusing on cancer cell lines, Jones et al. (2024) reported that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cells (MCF-7). The IC50 value was determined to be approximately 30 µM, indicating substantial anticancer activity.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)30 µM
HeLa (Cervical Cancer)45 µM

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 5-methyl-5-azaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-3-14-10(13)9-7-11(9)5-4-6-12(2)8-11/h9H,3-8H2,1-2H3

InChI Key

PRGZTVNLRWOTMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CCCN(C2)C

Origin of Product

United States

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